Cas no 670271-66-6 (N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide)

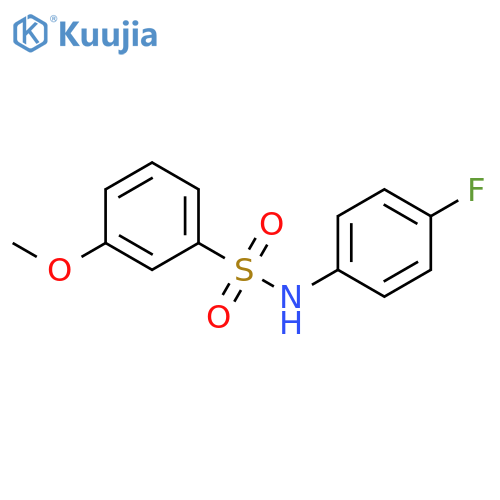

670271-66-6 structure

商品名:N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide

CAS番号:670271-66-6

MF:C13H12FNO3S

メガワット:281.30268573761

CID:5419059

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)-3-methoxybenzenesulfonamide

- N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3

- InChIKey: TYPWRUJBZQRKGV-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(F)C=C2)(=O)=O)=CC=CC(OC)=C1

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3394-0083-10mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-15mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-75mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 75mg |

$208.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-100mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 100mg |

$248.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-2μmol |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-10μmol |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-5mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-25mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-40mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3394-0083-50mg |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide |

670271-66-6 | 50mg |

$160.0 | 2023-09-11 |

N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

670271-66-6 (N-(4-fluorophenyl)-3-methoxybenzene-1-sulfonamide) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量